2-(2-Carboxyethyl)phenylboronic acid

Overview

Description

2-(2-Carboxyethyl)phenylboronic acid is a synthetic compound belonging to the family of boronic acids . These compounds find extensive application in organic chemistry and various scientific disciplines, including biochemistry .

Synthesis Analysis

The synthesis of This compound involves the reaction of phenylboronic acid (PhB(OH)₂) with glyoxylic acid (HOCH₂COOH). The carboxyethyl group is introduced through this reaction, resulting in the formation of the target compound .

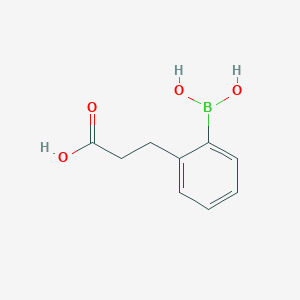

Molecular Structure Analysis

The molecular formula of This compound is C₉H₁₁BO₄ . Its 2D structure consists of a phenyl ring attached to a boron atom, which further bears a carboxyethyl group. The 3D conformation of the molecule is not available due to unsupported elements in the MMFF94s force field .

Scientific Research Applications

Catalyst in Synthetic Chemistry

Phenylboronic acids, including derivatives similar to 2-(2-Carboxyethyl)phenylboronic acid, have been utilized as catalysts in synthetic chemistry. For instance, they catalyze dehydrative condensation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides, highlighting their role in peptide synthesis and potentially in the development of novel pharmaceuticals (Wang, Lu, & Ishihara, 2018).

Diagnostic and Therapeutic Applications

Phenylboronic acid-functionalized polymers, akin to the functionalities of this compound, have found significant use in diagnostic and therapeutic applications. Their unique interactions with carbohydrates make them suitable for glucose sensors and bio-separation applications. Emerging research directions focus on expanding these applications towards more versatile diagnostic and therapeutic targets, including cancer therapy and management of diabetes (Matsumoto, Kataoka, & Miyahara, 2014).

Drug Delivery Systems

Phenylboronic acid derivatives have been integrated into drug delivery systems, particularly in the development of glucose-responsive materials. These materials are especially promising for insulin delivery, where the glucose-responsive mechanism can potentially lead to self-regulated insulin release systems. The advances in the synthesis of these materials highlight their potential in improving the management of diabetes through responsive drug delivery systems (Ma & Shi, 2014).

Bio-Application and Sensor Systems

The integration of phenylboronic acid and its derivatives into polymeric nanomaterials has opened new avenues for bio-applications, including the development of biosensors and targeted drug delivery systems. These materials interact specifically with glucose and sialic acid, providing platforms for non-invasive monitoring of glucose levels in diabetic patients and targeting cancer cells that express sialic acid on their surface (Lan & Guo, 2019).

Tumor Targeting and Penetration

Phenylboronic acid-decorated nanoparticles, by virtue of their specific interactions with cancer cell markers, have shown enhanced tumor targeting and penetration capabilities. This property makes them highly suitable for targeted cancer therapy, where drug delivery systems can more effectively localize and exert their effects within tumor tissues, improving the efficacy of treatments while minimizing side effects on healthy tissues (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(2-Carboxyethyl)phenylboronic acid is serine proteases , such as trypsin and chymotrypsin . Serine proteases are a type of protease, a group of enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

This compound functions as a reversible inhibitor of serine proteases . It acts by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity . This interaction results in the inhibition of the protease, preventing it from cleaving peptide bonds and thus altering the protein’s function.

Pharmacokinetics

Boronic acids are generally known to be stable and easy to handle , which could potentially influence their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of serine proteases. This can result in the accumulation of proteins that would otherwise be degraded, potentially affecting various cellular processes. The specific effects can vary depending on the cell type and the particular serine protease being inhibited .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form a covalent bond with the serine residue . Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy.

properties

IUPAC Name |

3-(2-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXURCOFHUFAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)